molecular formula C12H20N2O5S B611341 ThioD CAS No. 2206682-00-8

ThioD

Cat. No.: B611341
CAS No.: 2206682-00-8
M. Wt: 304.36
InChI Key: QYAZIXSDGGIHRH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ThioD (thioester-activated aspartic acid) is a non-canonical amino acid (ncAA) engineered for site-specific incorporation into recombinant proteins using orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs in E. coli . Its structure features a thioester group, enabling chemoselective reactions such as native chemical ligation (NCL) for protein labeling, cyclization, or functionalization . This compound’s genetic encoding allows precise placement within proteins, bypassing traditional cysteine-based methods that risk disulfide scrambling . Applications span fluorescent tagging (e.g., GFP-fluorescein conjugation ), therapeutic protein engineering (e.g., antibody-drug conjugates ), and synthetic biology for generating branched or cyclic protein architectures .

Properties

CAS No.

2206682-00-8

Molecular Formula

C12H20N2O5S

Molecular Weight

304.36

IUPAC Name

(S)-2-Amino-4-((2-(((cyclopentyloxy)carbonyl)amino)ethyl)thio)-4-oxobutanoic acid

InChI

InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1

InChI Key

QYAZIXSDGGIHRH-VIFPVBQESA-N

SMILES

O=C(O)[C@@H](N)CC(SCCNC(OC1CCCC1)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ThioD;  Thio-D;  Thio D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ThioD belongs to a class of ncAAs designed for bioorthogonal protein modification. Below is a detailed comparison with structurally or functionally analogous compounds:

AcrK (Acrylamide Lysine)

  • Structure/Reactivity : AcrK contains an acrylamide side chain targeting lysine residues via Michael addition. Unlike this compound’s thioester, AcrK forms covalent bonds with nucleophilic lysines .
  • Applications : Used for crosslinking protein-protein interactions (PPIs) but lacks this compound’s versatility in modular ligation (e.g., NCL) .
  • Stability : AcrK’s acrylamide is stable under physiological conditions but requires UV activation for reactivity, limiting temporal control compared to this compound’s spontaneous thioester reactivity .
  • Yield : this compound incorporation in proteins like sfGFP and myoglobin achieves ~10–20 mg/L yields , while AcrK’s yields are rarely reported due to reliance on UV-triggered crosslinking.

VSF (Vinyl Sulfonamide)

  • Structure/Reactivity : VSF features a vinyl sulfonamide group targeting lysines with higher electrophilicity than AcrK, enabling faster Michael addition .
  • Applications : Suitable for irreversible PPI inhibition but incompatible with reversible modifications or post-translational functionalization, unlike this compound .
  • Genetic Encoding : VSF requires custom aaRS engineering, whereas this compound’s aaRS (derived from pyrrolysyl-tRNA synthetase) is well-characterized for high fidelity .

pNCSF (Aryl Isothiocyanate)

  • Structure/Reactivity : pNCSF reacts with lysines via isothiocyanate chemistry, forming thiourea linkages. Its reactivity is pH-dependent, with optimal activity at alkaline conditions (pH > 8.5) .
  • Comparison with this compound: Specificity: this compound’s thioester reacts selectively with cysteines or exogenous thiols (e.g., fluorescein), avoiding off-target lysine modifications common with pNCSF . Stability: this compound has a half-life of 48 ± 1 hours in phosphate buffer (pH 7.2), enabling prolonged reaction windows , whereas pNCSF degrades rapidly in aqueous solutions .

FPheK (Carbamate Lysine)

  • Structure/Reactivity : FPheK introduces a carbamate group for lysine modification. Its reactivity is slower than this compound’s thioester, requiring enzymatic activation (e.g., transglutaminases) .
  • Applications : Primarily used for antibody-drug conjugates (ADCs), but this compound’s modularity supports broader applications, including fluorescent probes and protein cyclization .

Comparative Data Table

Compound Target Residue Reactivity Mechanism Stability (pH 7.2) Genetic Encoding Key Applications
This compound Aspartic Acid Thioester ligation (NCL) 48 ± 1 hours Yes Fluorescent labeling, ADCs
AcrK Lysine Michael addition (UV-activated) N/A No PPIs, crosslinking
VSF Lysine Michael addition N/A No Irreversible PPI inhibition
pNCSF Lysine Isothiocyanate conjugation <24 hours No Protein labeling
FPheK Lysine Carbamate formation N/A No ADCs

Research Findings and Advantages of this compound

  • Stability : this compound’s 48-hour half-life in physiological buffers ensures sufficient time for in vitro ligation without premature degradation .
  • Orthogonality: The PylRS/ThioD-tRNA pair exhibits minimal cross-reactivity with endogenous amino acids, achieving >95% incorporation efficiency in sfGFP .
  • Versatility : Demonstrated in dual-labeling experiments (e.g., GFP-fluorescein conjugates) and cyclized protein synthesis .
  • Safety : Unlike cysteine-based methods, this compound avoids disulfide bond disruption, critical for therapeutic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ThioD
Reactant of Route 2
Reactant of Route 2
ThioD

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